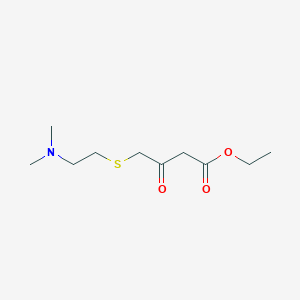
Ethyl 4-(2-dimethylaminoethylthio)acetoacetate
Cat. No. B8376785
M. Wt: 233.33 g/mol
InChI Key: VGOXRDFJVAETRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04851321
Procedure details


200 ml of acetonitrile was added to 28.3 g of 2-dimethylaminoethanethiol hydrochloride, and after 80 ml of sodium methoxide-containing 28% methyl alcohol solution was added thereto with cooling in an ice bath, 32.9 g of ethyl 4-chloroacetoacetate was dropwise added thereto with cooling in an ice bath. After the dropwise addition, the whole was stirred for 2 hours at 40° C., and then the inorganic salt was separated by filtration and the resulting filtrate was dried under reduced pressure. The oily substance obtained was purified by silica gel column chromatography (with moving phase solvent of chloroform/methyl alcohol, 10/1) to obtain 41.8 g of ethyl 4-(2-dimethylaminoethylthio)acetoacetate. To 23.3 g of the ethyl 4-(2-dimethylaminoethylthio)acetoacetate thus-obtained were added 8.4 g of 3-amino-1,2,4-triazole and 4.0 ml of acetic acid, and the whole was heated under reflux for 4 hours. After the reaction, 100 ml of methyl alcohol was added to the reaction solution and stirred with cooling in an ice bath, and the crystal precipitate was taken out by filtration and recrystallized from 300 ml of methyl alcohol to obtain 10.2 g of the desired product. M.P.: 109°-110° C.


Name
sodium methoxide
Quantity
80 mL
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
C(#N)C.Cl.[CH3:5][N:6]([CH3:10])[CH2:7][CH2:8][SH:9].C[O-].[Na+].Cl[CH2:15][C:16](=[O:23])[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>CO>[CH3:5][N:6]([CH3:10])[CH2:7][CH2:8][S:9][CH2:15][C:16](=[O:23])[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
28.3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCS)C
|
Step Two
|
Name
|
sodium methoxide
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
32.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(CC(=O)OCC)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the whole was stirred for 2 hours at 40° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling in an ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling in an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the dropwise addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the inorganic salt was separated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting filtrate was dried under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oily substance obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel column chromatography (with moving phase solvent of chloroform/methyl alcohol, 10/1)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CCSCC(CC(=O)OCC)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 41.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
